molecular formula C12H12N2OS2 B2611821 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-24-4

1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2611821
CAS No.: 920250-24-4
M. Wt: 264.36
InChI Key: NJWXOCUFKPNRCH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic pyrimidinone derivative featuring a cyclopenta[d]pyrimidin core substituted with a thiophen-2-ylmethyl group at position 1 and a thioxo (C=S) group at position 2.

Properties

IUPAC Name

4-sulfanylidene-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-12-13-11(16)9-4-1-5-10(9)14(12)7-8-3-2-6-17-8/h2-3,6H,1,4-5,7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWXOCUFKPNRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of a thiophene derivative with a cyclopentapyrimidine precursor. One common method is the Paal-Knorr synthesis, which allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of a sulfur source such as phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Paal-Knorr synthesis for large-scale production. This would include the use of efficient sulfurizing agents and reaction conditions that maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Oxidation

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under specific conditions. Common oxidizing agents include:

  • Hydrogen peroxide

  • m-Chloroperbenzoic acid

Reaction TypeReagent/ConditionsProduct TypeReferences
OxidationH₂O₂, neutral pHThiophene sulfoxide
OxidationmCPBA, inert solventThiophene sulfone

Reduction

The compound can be reduced to modify the thiophene or pyrimidine rings:

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the thioxo group or ring systems.

  • Hydrogenation (e.g., catalytic hydrogenation) may saturate unsaturated bonds.

Reaction TypeReagent/ConditionsProduct TypeReferences
ReductionLiAlH₄, THFSaturated thiophene/pyrimidine
ReductionNaBH₄, methanolPartially reduced thioxo group

Substitution Reactions

The thiophene ring undergoes electrophilic or nucleophilic substitution :

  • Halogenation (e.g., bromine, iodine) introduces halogen atoms.

  • Organolithium reagents (e.g., Grignard reagents) enable nucleophilic substitution.

Reaction TypeReagent/ConditionsProduct TypeReferences
Electrophilic substitutionBr₂, FeBr₃Halogenated thiophene
Nucleophilic substitutionCH₃Li, THFAlkyl-substituted thiophene

Cyclocondensation

The synthesis of the pyrimidine core involves cyclocondensation of thiourea derivatives with carbonyl compounds (e.g., aldehydes, ketones). This forms a six-membered ring fused to the cyclopentane structure .

Thiophene Ring Reactivity

The thiophene moiety reacts via aromatic electrophilic substitution , influenced by:

  • Electron-donating groups (e.g., methyl, alkyl) activating the ring.

  • Electron-withdrawing groups (e.g., thioxo group) deactivating the ring.

Biological Activity

Studies on analogous thioxo pyrimidines indicate:

  • Anticancer activity : Some derivatives inhibit tumor growth by targeting kinases or DNA replication .

  • Anti-inflammatory effects : Interaction with enzymes like COX-2 or lipoxygenase .

Structural Insights

Spectroscopic data (IR, NMR, MS) confirm structural features:

  • IR absorption : C=O (1670 cm⁻¹), NH (3309 cm⁻¹) .

  • ¹H NMR : Triazolo proton singlet (~7.54 ppm) .

Scientific Research Applications

The compound 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the pyrimidine family and exhibits a range of biological activities. This article explores its applications in various fields, particularly in medicinal chemistry, highlighting its potential as an anti-infective agent and its role in drug development.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including thienopyrimidines, demonstrate significant antimicrobial properties. The thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, studies have shown that these compounds can inhibit the growth of various pathogens, including resistant strains of bacteria .

Case Study: Antimycobacterial Activity
A notable application of thienopyrimidine derivatives is their effectiveness against mycobacterial infections such as tuberculosis. Compounds similar to 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been explored for their ability to combat Mycobacterium tuberculosis, which poses significant challenges due to its resistance mechanisms .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that enhance its biological activity. For example, modifications at the thiophene ring or the pyrimidine core can lead to improved efficacy against specific pathogens. Structure-activity relationship (SAR) studies have revealed that certain substitutions can significantly enhance the antimicrobial potency of these compounds .
CompoundActivityReference
1-(thiophen-2-ylmethyl)-4-thioxo...Antimicrobial
Thieno[2,3-d]pyrimidine derivativesAntitubercular
5-Methyl-6-phenyl...Anti-inflammatory

Anti-inflammatory Properties

In addition to antimicrobial effects, derivatives of this compound have shown promise in anti-inflammatory applications. Research has demonstrated that certain thienopyrimidine derivatives possess anti-inflammatory and analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: Analgesic Activity
In a comparative study, several thienopyrimidine derivatives were evaluated for their analgesic activity using standard models. The results indicated that these compounds could serve as effective alternatives to conventional analgesics while potentially offering fewer side effects .
Given the diverse biological activities exhibited by 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and its derivatives, future research should focus on:
  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yiel

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to its bioactive effects. The compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

1-(4-Methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

  • Key Difference : Replaces the thiophen-2-ylmethyl group with a 4-methoxybenzyl substituent.
  • No direct melting point or yield data are available, but similar cyclopenta[d]pyrimidinones (e.g., 4f and 4g in ) exhibit high melting points (241–257°C) and yields (95–96%) under optimized conditions .

4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (8a)

  • Key Difference: A monocyclic pyrimidinone with a phenyl and thiophen-2-yl substituent.
  • Physical Properties : Melting point 165–167°C, yield 61%, IR C=O stretch at 1710 cm⁻¹ .
  • Comparison : The absence of the cyclopenta ring in 8a reduces ring strain, likely contributing to its lower melting point compared to bicyclic analogues.
Thiophene-Containing Analogues

5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b)

  • Key Features: Thiazolo-pyrimidinone hybrid with dimethoxyphenyl and thiophene groups.
  • Physical Properties : Yield 67%, m.p. 85–87°C, IR C=O at 1660 cm⁻¹ .
  • Comparison : The thiazolo ring and dimethoxy substituents increase solubility but reduce thermal stability relative to the target compound.

8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione (2)

  • Key Features : Fused triazine-pyrimidine system with thiophene.
  • Synthesis : Prepared via oxalyl chloride-mediated cyclization (50% yield) .
  • Comparison : The triazine ring introduces additional hydrogen-bonding sites, which may enhance crystallinity compared to the target compound.
Catalytic Systems
  • Poly(ethylene)glycol/AlCl3: Used for synthesizing cyclopenta[d]pyrimidinones (e.g., 4f and 4g) with yields up to 96% and reaction times of 2–2.2 hours .
  • Potassium Phthalimide (PPI): Achieves solvent-free synthesis of cyclopenta[d]pyrimidinones with yields of 85–92% (Table 2, ) .
Substituent Effects on Reactivity
  • Thiophene vs. Benzylidene : Thiophen-2-ylmethyl substituents (as in the target compound) may improve π-π stacking interactions in solid-state structures compared to benzylidene groups (e.g., 4f and 4g) .

Spectral and Crystallographic Data

IR and NMR Trends
  • Thioxo Group : IR stretches for C=S typically appear at 1200–1250 cm⁻¹, distinct from C=O stretches (1660–1710 cm⁻¹) in oxo-analogues .
  • Thiophene Protons : In ^1H NMR, thiophene-H signals resonate between δ 7.2–7.6 ppm, as seen in compounds 5b and 8a .
Crystallographic Insights
  • Thiophene Ring Orientation : In benzimidazole-thiophene hybrids (), dihedral angles between thiophene and core rings range from 36–39°, influencing molecular packing and solubility .

Biological Activity

1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and analgesic activities based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a cyclopenta[d]pyrimidinone core. Its molecular formula is C12H12N2OSC_{12}H_{12}N_2OS with a molecular weight of approximately 232.30 g/mol.

Antimicrobial Activity

Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(thiophen-2-ylmethyl)-4-thioxo have been evaluated for their effectiveness against various bacterial strains:

CompoundTarget BacteriaActivity
1-(thiophen-2-ylmethyl)-4-thioxoE. coliActive
1-(thiophen-2-ylmethyl)-4-thioxoB. subtilisActive
1-(thiophen-2-ylmethyl)-4-thioxoP. aeruginosaActive

These findings suggest that the compound may exhibit broad-spectrum antibacterial activity, similar to other thiophene derivatives which have been documented to show efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported that thiophene derivatives can inhibit cell growth in cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (colon cancer)3.29
MCF-7 (breast cancer)0.28
A549 (lung cancer)0.52

The structure–activity relationship indicates that modifications on the thiophene ring significantly influence the anticancer activity, with certain substitutions enhancing efficacy against specific cancer types.

Anti-inflammatory Activity

Thiophene-containing compounds have also been investigated for their anti-inflammatory properties. The inhibition of mPGES-1, an enzyme involved in prostaglandin E2 synthesis linked to inflammation and cancer, has been highlighted as a therapeutic target:

CompoundInhibition Activity (IC50)
1c (related derivative)Low micromolar range

Inhibiting mPGES-1 could provide therapeutic benefits in conditions like arthritis and cancer by selectively affecting inflammatory pathways without compromising other physiological functions .

Analgesic Activity

Analgesic effects have been observed in related thiophene derivatives through various assays:

CompoundTest MethodologyResult
Various thiophene derivativesHot plate test & writhing test in miceSignificant analgesic effects noted

The compounds demonstrated increased latency times in pain response tests compared to control groups, indicating potential central analgesic activity .

Case Studies

Several case studies have reported on the synthesis and evaluation of thiophene-based compounds:

  • Study on Antimicrobial Activity : A series of synthesized thiophene derivatives were screened for antibacterial activity against E. coli and S. aureus, with several compounds showing promising results.
  • Anticancer Evaluation : Research focused on the cytotoxicity of modified thiophenes against various cancer cell lines revealed that specific structural modifications led to enhanced potency.
  • Analgesic Testing : Compounds were tested in vivo for their analgesic properties using established pain models, demonstrating significant efficacy compared to standard analgesics.

Q & A

Q. What are the common synthetic methodologies for preparing this compound and related dihydropyrimidine derivatives?

Answer: Synthesis typically involves multicomponent or cyclization reactions. Key methods include:

  • One-pot condensation : Refluxing thiophene derivatives with ketones and thiourea analogs in polar solvents like acetone or ethanol. For example, achieved a 62% yield using 4-chloroaniline, 4-methylpent-3-en-2-one, and KSCN in acetone .
  • Stepwise cyclization : Guanidine hydrochloride with KOH in ethanol (50% yield, ) .
  • Catalytic acid-assisted synthesis : p-Toluenesulfonic acid (p-TSA) in one-step reactions () .

Q. Table 1. Synthetic Methodologies Comparison

ReagentsSolventCatalystYield (%)Reference
4-Chloroaniline, ketoneAcetoneKSCN62
Guanidine HCl, KOHEthanol-50
Aldehyde, thiourea-p-TSA-

Q. What analytical techniques confirm the compound’s structure and purity?

Answer:

  • X-ray crystallography : Resolves conformational details (e.g., envelope-shaped dihydropyrimidine ring with 89.42° dihedral angle between rings, ) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiophene methylene protons at δ 4.2–4.5 ppm, ) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks in ) .
  • Elemental analysis : Confirms purity via C, H, N, S percentages (e.g., 58.53% C in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst screening : p-TSA () enhances cyclization efficiency .
  • Solvent polarity : Acetone improves intermediate solubility (), while ethanol aids byproduct removal () .
  • Reaction time : 3-hour reflux in vs. 2–3 hours in .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and solvent ratios identifies optimal conditions.

Q. What computational strategies predict drug-like properties and bioavailability?

Answer:

  • Physicochemical profiling : LogP, polar surface area, and Lipinski’s Rule of Five () .
  • ADMET prediction : Tools like Schrödinger assess absorption, toxicity, and metabolic stability.
  • Molecular docking : Correlates conformational flexibility (e.g., dihedral angles in ) with target binding .

Q. How are antitumor and toxicity profiles evaluated experimentally?

Answer:

  • In vitro assays : MTT cell viability tests against cancer lines (e.g., ) .
  • In vivo acute toxicity : LD50 determination in rodent models () .
  • Dose-response studies : IC50 values and histopathological analysis validate efficacy and safety.

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

  • Cross-validation : Compare NMR with X-ray results (e.g., hydrogen positions refined via difference Fourier maps in ) .
  • Repetition under controlled conditions : Re-crystallization or HPLC purity checks.
  • Computational simulations : ACD/Labs predicts NMR shifts for comparison.

Q. What role does conformational analysis play in understanding bioactivity?

Answer:

  • Envelope conformation : The 0.441 Å deviation from planarity () impacts solubility and membrane permeability .
  • Dihedral angles : The 89.42° angle between rings () may influence binding to hydrophobic pockets in target proteins .

Q. How are byproducts or side reactions managed during synthesis?

Answer:

  • Chromatographic separation : Column chromatography isolates target compounds.
  • Recrystallization : Methanol/water mixtures purify products () .
  • Mechanistic studies : Identify side products (e.g., thiourea derivatives in ) via LC-MS .

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